4-Amino-3,5-dinitrobenzamide

Übersicht

Beschreibung

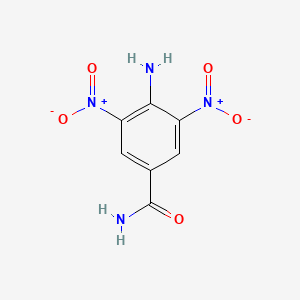

4-Amino-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H6N4O5. It is characterized by the presence of an amide group, an amino group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-3,5-dinitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro groups (-NO₂) at the 3- and 5-positions are highly reactive toward reduction. Common methods include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 60°C, 6 h | 4,3,5-Triaminobenzamide | ~85% | |

| Na₂S₂O₄ (aqueous) | pH 7–8, RT, 2 h | 4-Amino-3,5-diaminobenzamide | ~70% |

Mechanistic Insight : Reduction proceeds via sequential electron transfer to nitro groups, forming nitroso and hydroxylamine intermediates before yielding primary amines .

Substitution Reactions

The amino group (-NH₂) at the 4-position participates in nucleophilic substitution under acidic or basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, 4 h | 4-Chloro-3,5-dinitrobenzamide | Intermediate for explosives |

| Br₂/FeBr₃ | DCM, 0°C, 1 h | 4-Bromo-3,5-dinitrobenzamide | Halogenated derivatives |

Notable Example : Treatment with thionyl chloride (SOCl₂) replaces the amino group with chlorine, forming 4-chloro-3,5-dinitrobenzamide, a precursor for energetic materials .

Diazotization and Trimerization

Under strongly acidic conditions, the amino group undergoes diazotization, forming reactive diazonium intermediates:

Pathway :

- Diazotization :

- Trimerization :

Diazonium salt reacts with two additional molecules of 4-amino-3,5-dinitrobenzamide, forming a trimer (e.g., LLM-226 analog) .

Conditions :

- HNO₂ (generated in situ) or NO⁺ in H₂SO₄

- 110°C in toluene/butyl acetate

Product Stability : The trimer exhibits thermal stability (decomposition >200°C) and insensitivity to mechanical stimuli .

Hydrolysis Reactions

The amide group (-CONH₂) undergoes hydrolysis under alkaline conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (20% aqueous) | Reflux, 12 h | 4-Amino-3,5-dinitrobenzoic acid | ~90% |

Mechanism : Base-mediated cleavage of the amide bond yields the corresponding carboxylic acid .

Polymorphic Transformations

Solid-state reactivity includes polymorphic transitions under thermal or solvent-mediated conditions:

| Form | Conditions | Transition | Stability |

|---|---|---|---|

| Hydrate | Heating to 120°C | → Anhydrous Form II | Metastable |

| Form III | Ethanol recrystallization | → Form I (monoclinic) | Thermodynamically stable |

Key Finding : Form I (monoclinic, P2₁/n) dominates under ambient conditions due to hydrogen-bonding networks between amino and nitro groups .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Sensitivity |

|---|---|---|---|

| Nitro Reduction | 1.2 × 10⁻³ | 45.7 | pH-dependent |

| Amide Hydrolysis | 3.8 × 10⁻⁴ | 62.3 | Base-catalyzed |

| Diazotization | 2.1 × 10⁻² | 28.9 | Acid concentration-dependent |

Wissenschaftliche Forschungsanwendungen

4-Amino-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as an anti-tumor agent due to its ability to interact with biological molecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of dyes, pigments, and other chemical products

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its potential as an anti-tumor agent suggests it may interfere with cellular proliferation and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3,5-dinitrobenzoic acid

- 4-Amino-3,5-dinitrobenzotrifluoride

- 4-Amino-3,5-dinitrobenzyl alcohol

Uniqueness

4-Amino-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of properties that make it suitable for specific applications in pharmaceuticals and chemical research .

Biologische Aktivität

4-Amino-3,5-dinitrobenzamide (ADNB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses two nitro groups and an amino group attached to a benzene ring. This unique arrangement contributes to its reactivity and biological activity. The nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with various biomolecules, including DNA and proteins.

Target Interactions

ADNB primarily targets DNA and proteins within cells. The nitro groups are reduced to amino groups through enzymatic processes, which can lead to the formation of DNA adducts that interfere with replication and transcription. This mechanism is crucial for its potential as an anticancer agent.

Biochemical Pathways

The compound disrupts several biochemical pathways, leading to cellular apoptosis. It has been observed to inhibit specific enzymes such as reductases, which play a role in the reduction of nitro groups. This inhibition can result in the accumulation of reactive intermediates that damage cellular components.

Antimicrobial Activity

ADNB and its derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies have reported significant activity against Streptococcus mutans and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Streptococcus mutans | 4 |

| Candida albicans | 16 |

Anticancer Activity

In vitro studies have demonstrated that ADNB exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing DNA damage and apoptosis in cancer cells .

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 50 |

| HeLa | 10 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of ADNB derivatives against F. tularensis, revealing a dose-dependent reduction in bacterial counts in macrophage models. The most potent derivative exhibited a significant reduction in colony-forming units (CFU) per mL .

- Cytotoxicity Assessment : Research on novel derivatives of ADNB showed that certain compounds derived from it had enhanced anticancer properties compared to the parent compound. These studies utilized various cancer cell lines to assess cytotoxicity, demonstrating that modifications to the ADNB structure could improve its therapeutic potential .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of ADNB revealed that similar compounds are well-absorbed and distributed throughout the body, suggesting favorable bioavailability for therapeutic applications.

Eigenschaften

IUPAC Name |

4-amino-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZFENSTYWDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202692 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-79-8 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54321-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the solid-state behavior of 4-Amino-3,5-dinitrobenzamide?

A1: this compound is known to exist in multiple polymorphic forms. Research has identified four distinct polymorphs (Form I, Form II, Form III, and Form IV) and a hydrate form. [, ] This polymorphic behavior is significant because different polymorphs can exhibit varying physical properties such as solubility, stability, and melting point, which can impact processing and applications. []

Q2: How were the different polymorphs of this compound studied?

A2: Researchers utilized a combination of experimental and computational techniques to characterize the polymorphs of this compound. These techniques included:

- Crystal structure prediction: Ab initio calculations were performed to predict possible stable crystal structures based on lattice energy minimization. []

- Powder X-ray diffraction (PXRD): PXRD patterns were simulated from the predicted structures and compared to experimental data to identify and confirm the different polymorphs. []

- Thermal analysis: Techniques like hot stage microscopy and differential scanning calorimetry were used to study the phase transitions and melting behavior of the different forms. []

- Single-crystal X-ray diffraction: This technique provided detailed structural information for the different polymorphs and helped understand the phase transition mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.